Sinapine

Descripción general

Descripción

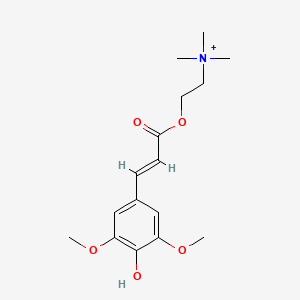

La sinapina es una amina alcaloidea que se encuentra predominantemente en las semillas de plantas pertenecientes a la familia Brassicaceae. Es el éster de colina del ácido sinápico y fue descubierto por primera vez por Etienne Ossian Henry en 1825 . La sinapina es conocida por su presencia en cultivos oleaginosos como la mostaza y la colza, donde suele encontrarse en la cubierta externa de la semilla .

Mecanismo De Acción

La sinapina ejerce sus efectos a través de varias vías moleculares:

Análisis Bioquímico

Biochemical Properties

Sinapine interacts with various biomolecules in the cell. It has been shown to suppress the expression of CD36, a protein involved in lipid uptake, and enhance the expression of CDC42, a protein involved in cholesterol efflux . This compound also activates the JAK2 and STAT3 proteins, which are involved in various cellular processes including cell growth, differentiation, and immune responses .

Cellular Effects

This compound has significant effects on cellular processes. It can alleviate foam cell formation, a key event in the development of atherosclerosis . By suppressing CD36 expression and enhancing CDC42 expression, this compound inhibits cholesterol uptake and activates cholesterol efflux . Furthermore, this compound can convert macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various proteins and pathways. This compound suppresses the expression of CD36, thereby inhibiting cholesterol uptake . It enhances the expression of CDC42, promoting cholesterol efflux . This compound also activates the JAK2 and STAT3 proteins, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, this compound has been shown to alleviate foam cell formation, a process that can be monitored over time

Metabolic Pathways

This compound is involved in the shikimate/phenylpropanoid pathway . It is converted into a broad spectrum of O-ester conjugates through a metabolic network involving several enzymes, including UDP-glucose:sinapate glucosyltransferase (SGT), sinapoylglucose:choline sinapoyltransferase (SCT), sinapoylglucose:l-malate sinapoyltransferase (SMT), and sinapoylcholine (this compound) esterase (SCE) .

Subcellular Localization

It has been speculated that this compound may accumulate in vacuoles, similar to sinapoylmalate

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La sinapina se puede sintetizar mediante una condensación de Knoevenagel-Doebner mediada por prolina en etanol. Este proceso implica siríngaldehído de origen biológico, ácido de Meldrum y cloruro de colina, lo que ofrece una alternativa sostenible a las vías existentes de bajo rendimiento . La estrategia de dos pasos proporciona acceso a la sinapina con un rendimiento global del 52% .

Métodos de Producción Industrial: La extracción industrial de sinapina de tortas de semillas normalmente implica la desgrasado de la torta con hexano utilizando un aparato Soxhlet, seguido de la extracción con metanol al 70% a 75 °C . También se han investigado tecnologías emergentes como el pretratamiento con dióxido de carbono supercrítico, las descargas eléctricas de alto voltaje y la extracción asistida por ultrasonidos para mejorar el rendimiento de la sinapina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La sinapina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La sinapina se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden implicar reactivos como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución comunes implican nucleófilos como los iones hidroxilo.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen el ácido sinápico y la colina .

Aplicaciones Científicas De Investigación

La sinapina tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizada como precursor para sintetizar diversos derivados del ácido sinápico.

Biología: Estudiada por su papel en el metabolismo de las plantas y su potencial como antioxidante natural.

Comparación Con Compuestos Similares

La sinapina se compara a menudo con otros derivados del ácido sinápico como la sinapoil-glucosa, la sinapoil-malato y la sinapoil-colina. Estos compuestos comparten propiedades antioxidantes y antiinflamatorias similares, pero difieren en sus aplicaciones específicas y biodisponibilidad . La combinación única de colina y ácido sinápico de la sinapina la hace particularmente valiosa por su doble función de proporcionar colina para la biosíntesis de fosfatidilcolina y actuar como antioxidante .

Compuestos Similares:

- Sinapoil-glucosa

- Sinapoil-malato

- Sinapoil-colina

La sinapina destaca por su abundancia en ciertos cultivos oleaginosos y su potencial para aplicaciones industriales .

Propiedades

IUPAC Name |

2-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5/h6-7,10-11H,8-9H2,1-5H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJXHFRXWWGYQH-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO5+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18696-26-9, 84123-22-8 | |

| Record name | Sinapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18696-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.